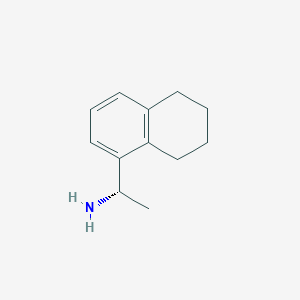![molecular formula C7H16ClNO3 B13534272 2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)
2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride is a chemical compound with intriguing properties that make it useful in various scientific applications. It is known for its unique structure and reactivity, which have been explored in fields such as drug development, organic synthesis, and analytical chemistry.
Méthodes De Préparation
The synthesis of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride typically involves the reaction of 3-(dimethylamino)propyl chloride with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular functions. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride can be compared with similar compounds such as:
2-[3-(Dimethylamino)propoxy]propanoic acid hydrochloride: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid, leading to differences in reactivity and biological activity.
3-(Dimethylamino)propyl acetate hydrochloride:
2-[3-(Dimethylamino)propoxy]butanoic acid hydrochloride: The presence of a butanoic acid group introduces additional carbon atoms, influencing the compound’s solubility and reactivity
These comparisons highlight the uniqueness of 2-[3-(Dimethylamino)propoxy]acetic acid hydrochloride in terms of its structure and applications.
Propriétés
Formule moléculaire |
C7H16ClNO3 |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)propoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2)4-3-5-11-6-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H |
Clé InChI |
GSIGSQPDEORHNU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)

![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)





![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)




